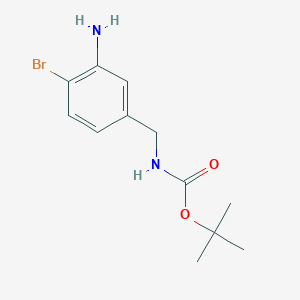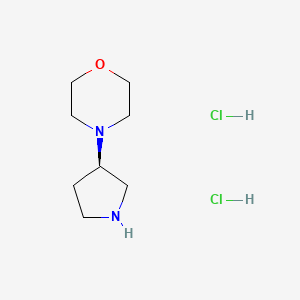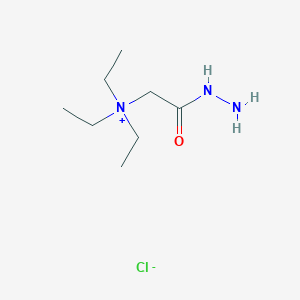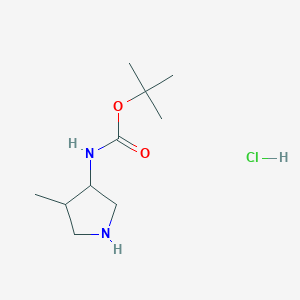
sodium;5-chloro-1,3-benzoxazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate typically involves the reaction of triphenylphosphine with 2-fluoro-2-methylpropyl bromide in the presence of a base such as sodium hydride. The resulting product is then treated with trifluoromethanesulfonic acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate is used as a reagent in organic synthesis. It is particularly useful in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology
In biological research, this compound is used as a probe to study the interactions of phosphonium salts with biological membranes. It helps in understanding the transport mechanisms of phosphonium compounds across cell membranes.
Medicine
In medicine, (2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate is investigated for its potential as an anticancer agent. Its ability to target mitochondria makes it a promising candidate for the development of mitochondrial-targeted therapies.
Industry
In industrial research, this compound is used as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions and other industrial applications.
Mécanisme D'action
The mechanism of action of (2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate involves its interaction with cellular membranes. The compound’s phosphonium group allows it to penetrate lipid bilayers and accumulate in mitochondria. Once inside the mitochondria, it can disrupt the mitochondrial membrane potential, leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
(2-Fluoro-2-methylpropyl)-triphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of trifluoromethanesulfonate.
(2-Fluoro-2-methylpropyl)-triphenylphosphonium chloride: Similar in structure but with a chloride counterion instead of trifluoromethanesulfonate.
Uniqueness
(2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate counterion, which imparts higher stability and reactivity compared to its bromide and chloride counterparts. This makes it particularly useful in applications requiring robust and efficient reagents .
Propriétés
IUPAC Name |
sodium;5-chloro-1,3-benzoxazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKIFIZFBZNZPX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClNNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
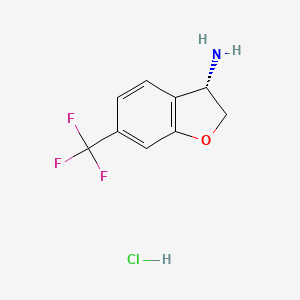





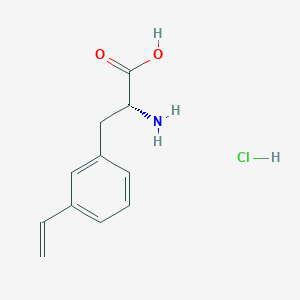
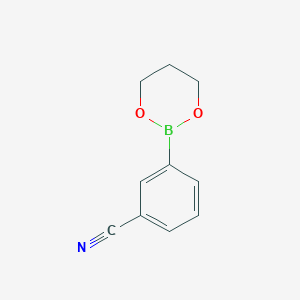
![6-methoxy-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8145368.png)

